Morpholin-4-yl(4-nitrophenyl)methane-1-thione
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Overview
Description
Morpholin-4-yl(4-nitrophenyl)methane-1-thione is an organic compound that features a morpholine ring attached to a nitrophenyl group via a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(4-nitrophenyl)methane-1-thione typically involves the reaction of 4-nitrobenzaldehyde with morpholine and carbon disulfide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(4-nitrophenyl)methane-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Morpholin-4-yl(4-nitrophenyl)methane-1-thione is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. For example, compounds with similar structures have shown promise as enzyme inhibitors, which could be useful in treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of Morpholin-4-yl(4-nitrophenyl)methane-1-thione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Morpholino(4-nitrophenyl)methanone
- 4-(4-nitrophenyl)morpholine
- (2-morpholin-4-ylethyl)amino((4-nitrophenyl)amino)methane-1-thione
Uniqueness
Morpholin-4-yl(4-nitrophenyl)methane-1-thione is unique due to the presence of both a morpholine ring and a nitrophenyl group. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it a versatile building block for various applications .
Properties
IUPAC Name |
morpholin-4-yl-(4-nitrophenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-9(2-4-10)11(17)12-5-7-16-8-6-12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOQJPMQKAEYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350052 |
Source
|
Record name | ST049129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50903-04-3 |
Source
|
Record name | ST049129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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